6-chloro-N-(3,4-dimethoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-[(3,4-dimethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(3,4-dimethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The reaction conditions often include the use of catalysts such as transition metals or metal-free oxidation and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(3,4-dimethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
6-chloro-N-[(3,4-dimethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-N-[(3,4-dimethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and the induction of cell death . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-chloro-N-[(3,4-dimethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide include other imidazo[1,2-a]pyridine derivatives, such as:
- 6-chloro-2-ethyl-N-[(4-{4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
- 2,4-disubstituted thiazoles
- Indole derivatives
Uniqueness
The uniqueness of 6-chloro-N-[(3,4-dimethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide lies in its specific structural features and biological activities. Its unique combination of a chloro group and a dimethoxyphenylmethyl group contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16ClN3O3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
6-chloro-N-[(3,4-dimethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-23-14-5-3-11(7-15(14)24-2)8-19-17(22)13-10-21-9-12(18)4-6-16(21)20-13/h3-7,9-10H,8H2,1-2H3,(H,19,22) |
InChI Key |
WFPBKYAKTPNBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CN3C=C(C=CC3=N2)Cl)OC |
Origin of Product |
United States |
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